Cas no 53175-41-0 (2-Pyridinamine, 4-methyl-6-phenyl-)
2-Pyridinamine, 4-methyl-6-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, 4-methyl-6-phenyl-
- 4-Methyl-6-phenyl-2-pyridinamine
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- Inchi: 1S/C12H12N2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
- InChI Key: IQOBKGILIGJVFU-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C2=CC=CC=C2)=CC(C)=C1
Computed Properties
- Exact Mass: 184.10016
Experimental Properties
- Density: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 353.9±30.0 °C(Predicted)
- PSA: 38.91
- pka: 6.56±0.10(Predicted)
2-Pyridinamine, 4-methyl-6-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014788-250mg |
2-Amino-4-methyl-6-phenylpyridine |
53175-41-0 | 95% | 250mg |
$970.20 | 2023-09-01 | |
| Alichem | A029014788-1g |
2-Amino-4-methyl-6-phenylpyridine |
53175-41-0 | 95% | 1g |
$3097.65 | 2023-09-01 |
2-Pyridinamine, 4-methyl-6-phenyl- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Pyridinamine, 4-methyl-6-phenyl-
Introduction to 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0)
2-Pyridinamine, 4-methyl-6-phenyl-, identified by its Chemical Abstracts Service (CAS) number 53175-41-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyridine core substituted with a methyl group at the 4-position and a phenyl ring at the 6-position, which together contribute to its distinct chemical reactivity and biological profile.
The molecular structure of 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) can be represented as C12H13N, with a molecular weight of approximately 171.25 g/mol. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring influences its electronic properties, making it a versatile intermediate in synthetic chemistry. The compound’s solubility profile, thermal stability, and reactivity under various conditions are critical factors that determine its utility in pharmaceutical applications.
In recent years, the interest in 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) has been fueled by its role as a building block in the synthesis of more complex molecules. Researchers have explored its potential in developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The pyridine scaffold is a common motif in many bioactive compounds, and modifications at the 4-methyl and 6-phenyl positions can fine-tune pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) is its ability to serve as a precursor for biologically active heterocycles. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and autoimmune diseases. The phenyl ring at the 6-position provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or linkages that enhance binding affinity to biological targets.
The synthesis of 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. Common synthetic routes include nucleophilic substitution reactions, cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings, and cyclization strategies to construct the pyridine ring system. Advances in catalytic methods have made these processes more efficient and scalable, enabling larger-scale production for research and industrial purposes.
In academic research, 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) has been employed in studies aimed at understanding structure-function relationships in drug design. Computational modeling and experimental validation have been used to elucidate how structural modifications affect molecular interactions with biological receptors. These insights are invaluable for optimizing lead compounds into viable drug candidates.
The pharmaceutical industry has also shown interest in 2-Pyridinamine, 4-methyl-6-phenyl- (CAS No. 53175-41-0) due to its potential as an intermediate in drug development pipelines. Companies specializing in custom synthesis often stock this compound for clients working on novel therapeutics. Its versatility makes it a valuable asset in medicinal chemistry libraries used for high-throughput screening assays.
From a regulatory perspective, ensuring the quality and purity of 2-Pyridinamine, 4-methyl-6-phenyl-* (CAS No. *53175-*41-*0)* is essential for compliance with Good Manufacturing Practices (GMP). Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the identity and integrity of batches produced.
The future prospects of 2-Pyridinamine, *4-*methyl-*6-*phenyl-* (CAS No. *53175-*41-*0)* are promising, *especially* as research continues *to uncover* new applications *and* synthetic pathways. *Collaborative* efforts between *academic* researchers *and* industry scientists *are* likely *to* drive innovation *and* *expand* *the* *compound's* *utility* *in* *pharmaceuticals.*
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